

# 6-Chloropicolinic acid IUPAC name and synonyms

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## Compound of Interest

Compound Name: 6-Chloropicolinic acid

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## An In-depth Technical Guide to 6-Chloropicolinic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides a comprehensive overview of **6-Chloropicolinic acid**, a significant building block in medicinal chemistry.

## Chemical Identity

IUPAC Name: 6-chloropyridine-2-carboxylic acid[1][2][3]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its common usage in different contexts. These include:

- 6-Chloro-2-pyridinecarboxylic acid[1][2]
- 6-CPA[1]
- 2-Pyridinecarboxylic acid, 6-chloro-[1][2]
- 6-Chloro-2-picolinic acid[2]
- Nitrapyrin metabolite[4]
- 6-chloropicolinic[4]

- 6-chloro-picolinicaci[4]
- 6-CHLORO-2-CARBOXY-PYRIDINE[4]

## Physicochemical Properties

A summary of the key quantitative data for **6-Chloropicolinic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	4684-94-0	[1][2][5]
Molecular Formula	C6H4ClNO2	[1][2][5]
Molecular Weight	157.55 g/mol	[2][5]
Melting Point	185 - 191 °C	[3][5]
Boiling Point	241.15 °C (rough estimate)	[5]
Appearance	White to cream or tan crystalline powder	
Solubility	Slightly soluble in DMSO and Methanol.	
Water Solubility	>23.6 µg/mL (at pH 7.4)	[2]

## Experimental Protocols

### Synthesis of 6-Chloropicolinic Acid

A general procedure for the synthesis of 6-chloropyridine-2-carboxylic acid involves the hydrolysis of 2-chloro-6-trichloromethylpyridine.[6]

Materials:

- 2-chloro-6-trichloromethylpyridine (0.5 mol)
- 98% concentrated sulfuric acid (0.6 mol)

- 27% ammonia solution
- 500 mL three-neck flask equipped with a thermometer

#### Procedure:

- To the three-neck flask, add 2-chloro-6-trichloromethylpyridine and 98% concentrated sulfuric acid.
- Heat the reaction mixture to 100 °C and maintain this temperature for 8 hours.
- After the reaction is complete, cool the solution to 60 °C.
- Neutralize the reaction mixture by the slow, dropwise addition of a 27% ammonia solution until the pH reaches 7.
- Cool the mixture to room temperature while stirring continuously to precipitate the solid product.
- Collect the white solid product by diafiltration. This method reportedly yields the product in 90% with a melting point of 192-193 °C.[6]

## Analytical Method: Residue Analysis by LC-MS/MS

An analytical method has been developed for the determination of **6-Chloropicolinic acid** (6-CPA) residues in various crop matrices.

#### Extraction:

- 6-CPA is extracted from samples using 0.1 N sodium hydroxide (NaOH).

#### Sample Cleanup:

- The sample extracts are cleaned using C18 or carbon solid-phase extraction (SPE).

#### Analysis:

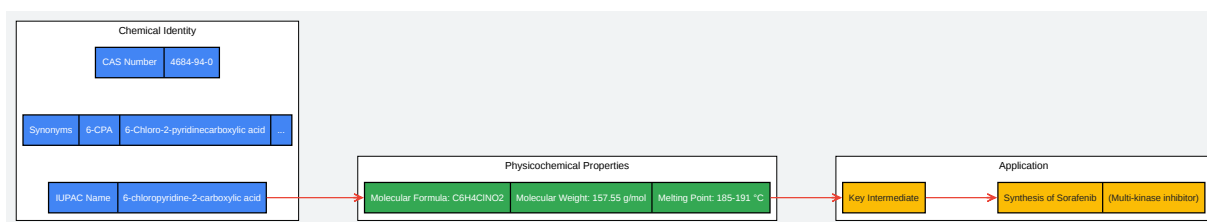
- The analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- External calibration is used for quantification, with a range of 0.00025 to 0.0050  $\mu\text{g}\cdot\text{mL}^{-1}$  for 6-CPA.

This method has demonstrated recoveries for 6-CPA in the range of 66% to 90%.

## Logical Workflow: From Intermediate to Application

The following diagram illustrates the logical relationship between the identification of **6-Chloropicolinic acid**, its key properties, and its significant role as a chemical intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib.



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Logical workflow for **6-Chloropicolinic acid**.

## Role in Drug Development

**6-Chloropicolinic acid** is a crucial intermediate in the synthesis of Sorafenib.[6] Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases involved in tumor progression and angiogenesis. Its applications in oncology underscore the importance of its synthetic precursors, such as **6-Chloropicolinic acid**.

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